coat protein, potato virus Y
Description
Significance of Potato Virus Y as a Major Plant Pathogen
Potato virus Y (PVY) stands as one of the most significant and economically damaging plant viruses affecting a wide range of crops, most notably potato (Solanum tuberosum), but also other important solanaceous plants like tobacco, tomato, and pepper. wikipedia.orgnih.govresearchgate.netnih.govplos.orgusda.gov Its global prevalence, particularly in temperate and subtropical climates where potato cultivation is widespread, makes it a major concern for agriculture worldwide. researchgate.netnih.govplantsciencejournal.com
The economic repercussions of PVY infection are substantial, with yield losses in potato crops that can range from 10% to as high as 100% in severe cases. wikipedia.orgresearchgate.netcreative-diagnostics.comnih.gov The extent of the damage is influenced by several factors, including the specific viral strain, the potato cultivar's susceptibility, environmental conditions, and the timing of infection. creative-diagnostics.comnih.govannualreviews.org Early-season infections and crops grown from infected seed tubers typically experience the most significant losses, with reported yield reductions between 30% and 64%. creative-diagnostics.commdpi.com In addition to reducing yield, certain PVY strains cause potato tuber necrotic ringspot disease (PTNRD), which manifests as necrotic rings on the tubers, rendering them unmarketable and leading to direct financial losses for farmers. wikipedia.orgnih.govannualreviews.orgnih.govuidaho.edu For instance, in Idaho, a major potato-producing state in the US, economic losses due to PVY were estimated at $34 million annually. creative-diagnostics.commdpi.com In the European Union, the annual economic impact is estimated to be around €187 million. researchgate.net
The virus exists as a complex of different strains, which have evolved through mutation and recombination. nih.govannualreviews.org The primary strains are PVY^O^ (ordinary), PVY^N^ (necrotic), and PVY^C^. wikipedia.orgplos.orgusda.gov Recombinant strains, such as PVY^NTN^ and PVY^N-Wi^, have emerged and are particularly detrimental as they often cause the severe tuber necrosis. nih.govusda.govnih.govfrontiersin.org The continuous evolution of PVY poses an ongoing challenge to the development of resistant potato cultivars. nih.govannualreviews.org
PVY is primarily transmitted by aphids in a non-persistent manner, meaning the virus is acquired and transmitted by the aphid within seconds or minutes of feeding on an infected plant. wikipedia.orgcreative-diagnostics.comictv.globalfrontiersin.org It can also be spread mechanically through contaminated tools or by plant-to-plant contact and remains viable in infected seed potatoes, which is a major source of initial inoculum in the field. wikipedia.orgcreative-diagnostics.comnih.gov
Genomic Organization and General Characteristics of Potato Virus Y
Potato virus Y is the type member of the Potyvirus genus, the largest genus of plant viruses, within the family Potyviridae. wikipedia.orgresearchgate.netnih.govwikipedia.org Potyviruses are characterized by their flexuous, filamentous virions, which are typically 680–900 nanometers (nm) in length and 11–15 nm in width. wikipedia.orgictv.globalwikipedia.org The virion structure consists of a single molecule of linear, positive-sense single-stranded RNA [(+)ssRNA] encapsulated by approximately 2,000 copies of the coat protein (CP). wikipedia.orgwikipedia.orgnih.gov
The PVY genome is approximately 9.7 to 11 kilobases (kb) in length and possesses a viral-encoded protein (VPg) covalently linked to its 5' end and a poly(A) tail at its 3' end. wikipedia.orgplos.organnualreviews.orgictv.global These terminal structures are crucial for protecting the genome, regulating its expression, and initiating replication. annualreviews.org The genome contains a single large open reading frame (ORF) that is translated into a large polyprotein of about 350 kDa. wikipedia.orgplos.org This polyprotein is subsequently cleaved by three viral proteases (P1, HC-Pro, and NIa-Pro) into at least ten mature, multifunctional proteins. wikipedia.orgnih.govplos.org
These ten proteins, in order from the N-terminus to the C-terminus of the polyprotein, are:
P1 (Protein 1): A serine protease involved in the cleavage of the polyprotein. wikipedia.orgufl.edu
HC-Pro (Helper Component-Protease): A multifunctional protein involved in aphid transmission, polyprotein processing, and suppression of the host's RNA silencing defense mechanism. wikipedia.orgmdpi.comnih.gov
P3 (Protein 3): A protein implicated in various viral processes. wikipedia.orgufl.edu
6K1 (6-kDa Protein 1): A small protein involved in forming replication vesicles. wikipedia.orgmdpi.com
CI (Cylindrical Inclusion): A protein with RNA helicase activity, essential for replication. wikipedia.orgufl.edumdpi.com
6K2 (6-kDa Protein 2): Another small protein with a role in the viral life cycle. wikipedia.orgufl.edumdpi.com
VPg (Viral Protein genome-linked): The protein attached to the 5' end of the RNA, crucial for translation and replication. wikipedia.orgmdpi.comnih.gov
NIa-Pro (Nuclear Inclusion a-Protease): The main viral protease responsible for most of the cleavages of the polyprotein. wikipedia.orgplos.orgmdpi.com
NIb (Nuclear Inclusion b): The RNA-dependent RNA polymerase (RdRp), which is the core enzyme for viral genome replication. wikipedia.orgmdpi.com
CP (Coat Protein): The structural protein that encapsidates the viral RNA to form new virions. wikipedia.orgmdpi.com
Additionally, another protein called P3N-PIPO is produced from a frameshift in the P3 coding region and is involved in cell-to-cell movement. nih.govplos.org The replication of the virus occurs in the cytoplasm of the infected plant cell. wikipedia.org The (+)ssRNA genome serves as a messenger RNA (mRNA) for the synthesis of the polyprotein and also as a template for the synthesis of a complementary negative-sense RNA strand by the NIb polymerase. wikipedia.org This negative-strand RNA then serves as a template for the synthesis of new (+)ssRNA genomes, which can either be translated or encapsidated by the coat protein to form new virus particles. wikipedia.org
Table 1: General Characteristics of Potato Virus Y
| Characteristic | Description |
|---|---|
| Virus Family | Potyviridae |
| Genus | Potyvirus |
| Virion Morphology | Flexuous, filamentous rods |
| Virion Size | 680–900 nm in length, 11–15 nm in width |
| Genome | Linear, positive-sense single-stranded RNA [(+)ssRNA] |
| Genome Size | ~9.7 - 11 kb |
| 5' Terminus | Covalently linked Viral Protein genome-linked (VPg) |
| 3' Terminus | Poly(A) tail |
| Translation Product | Single large polyprotein (~350 kDa) |
| Mature Proteins | P1, HC-Pro, P3, 6K1, CI, 6K2, VPg, NIa-Pro, NIb, CP |
Multifunctional Nature and Central Role of the Coat Protein in the PVY Life Cycle
The coat protein (CP) of Potato Virus Y is a quintessential example of a multifunctional viral protein, playing critical roles at nearly every stage of the viral infection cycle. nih.govmdpi.comnih.govnih.gov While its primary and most obvious function is to serve as the structural subunit for encapsidating the viral RNA genome to form new virions, its importance extends far beyond this architectural role. nih.govbiorxiv.org The CP is indispensable for the successful establishment and spread of the virus within the host plant.
Key functions of the PVY coat protein include:
Virion Assembly: The CP self-assembles around the newly synthesized viral RNA genomes to form stable, filamentous virus particles. wikipedia.orgnih.govbiorxiv.org This process protects the viral RNA from degradation by host nucleases. Recent cryo-electron microscopy studies have revealed the near-atomic structure of PVY virions, showing a helical arrangement of CP subunits with the viral RNA nestled in a groove. nih.govnih.gov The N-terminal region of the CP is particularly important for the formation of full-length viral particles. biorxiv.org
Cell-to-Cell Movement: The CP is essential for the movement of the virus from an infected cell to its neighbors through plasmodesmata, the microscopic channels that connect plant cells. wikipedia.orgbiorxiv.orgasm.orgresearchgate.net It is believed to interact with other viral proteins, such as CI, and host factors to modify the plasmodesmata and facilitate the passage of the viral genome or virion. wikipedia.orgresearchgate.net Deletions in the N-terminal region of the CP have been shown to severely impair or completely block this cell-to-cell movement. biorxiv.org
Long-Distance Transport: The CP is also involved in the systemic spread of the virus throughout the plant via the vascular system (phloem). nih.govasm.org
Genome Replication: The CP has been shown to play a regulatory role in the amplification of the viral RNA. nih.govbiorxiv.org
Aphid Transmission: The CP is a key determinant in the transmission of PVY by aphid vectors. nih.govictv.globalmdpi.com It interacts with another viral protein, the helper component-protease (HC-Pro), to facilitate the attachment of the virus particles to the aphid's stylet for subsequent transmission to a healthy plant. mdpi.com
Interaction with Host Factors: The CP interacts with various host proteins, which can either facilitate or restrict viral infection. asm.orgresearchgate.net For example, it interacts with host DnaJ-like proteins, which are thought to be important for viral assembly or movement. asm.org In resistant potato cultivars carrying the Rysto gene, the CP is recognized by the Rysto protein, triggering a hypersensitive defense response that limits the spread of the virus. nih.govresearchgate.net
The structural plasticity of the CP, particularly in its N- and C-terminal regions, is thought to be the basis for its ability to perform these diverse functions. nih.govnih.govnih.gov These terminal domains are exposed on the surface of the virion and are available to interact with other viral proteins, host factors, and aphid components. wikipedia.orgnih.gov This multifunctionality underscores the central and critical role of the coat protein in the biology and pathogenicity of Potato Virus Y.
Table 2: Functions of the Potato Virus Y Coat Protein
| Function | Description |
|---|---|
| Virion Assembly | Forms the protective capsid around the viral RNA genome. The N-terminal region is crucial for this process. wikipedia.orgnih.govbiorxiv.org |
| Cell-to-Cell Movement | Facilitates the transport of the virus to adjacent cells through plasmodesmata, often in cooperation with the CI protein. wikipedia.orgbiorxiv.orgasm.orgresearchgate.net |
| Long-Distance Transport | Involved in the systemic spread of the virus via the plant's vascular tissue. nih.govasm.org |
| Genome Replication | Regulates the amplification of the viral RNA. nih.govbiorxiv.org |
| Aphid Transmission | Mediates the attachment of the virus to the aphid's mouthparts (stylet) for transmission. nih.govictv.globalmdpi.com |
| Host Interaction | Interacts with host proteins, which can influence susceptibility or trigger defense responses (e.g., recognition by the Rysto resistance protein). nih.govasm.orgresearchgate.net |
Properties
CAS No. |
162875-27-6 |
|---|---|
Molecular Formula |
C9H9N3 |
Synonyms |
coat protein, potato virus Y |
Origin of Product |
United States |
Molecular Architecture and Assembly Dynamics of the Potato Virus Y Coat Protein
High-Resolution Structural Determination of PVY Virions and Coat Protein
The determination of the PVY virion structure at near-atomic resolution has been a significant breakthrough in understanding potyvirus biology. nih.govresearchgate.netnih.gov These studies have elucidated the intricate arrangement of the coat protein subunits and the remarkable plasticity of its domains.
Cryo-Electron Microscopy (Cryo-EM) Analysis of Virion Structure
Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the high-resolution structure of the flexuous, filamentous PVY virions. nih.govresearchgate.netnih.gov Studies have determined the structure of the PVY virion at a resolution of 3.4 Å. nih.gov These analyses show that the virion has a diameter of approximately 130 Å. nih.gov The detailed cryo-EM maps have allowed for the accurate modeling of the polypeptide chain of the coat protein, providing a comprehensive view of its three-dimensional organization within the viral particle. nih.govresearchgate.net Furthermore, cryo-EM has also been used to study the structure of RNA-free virus-like particles (VLPs), which revealed a non-helical, stacked-ring architecture, highlighting the crucial role of the viral RNA in determining the helical symmetry of the virion. nih.govresearchgate.net
Helical Arrangement of Coat Protein Subunits Encapsidating Viral RNA
The PVY virion is composed of approximately 2,000 copies of the coat protein arranged in a left-handed helical symmetry around the single-stranded RNA genome. nih.govresearchgate.netpdbj.org There are about 8.8 coat protein subunits per turn of the helix. nih.gov This helical arrangement forms a protective capsid that shields the viral RNA from the external environment. nih.gov The architecture is conserved among other potyviruses and even some unrelated potexviruses. nih.gov The coat protein itself is comprised of a globular core, an N-terminal region, and a C-terminal region, all of which play distinct roles in the virion's structure and function. nih.govbiorxiv.org
Structural Plasticity of N-Terminal and C-Terminal Domains of the Coat Protein
A key feature of the PVY coat protein is the structural plasticity of its N-terminal and C-terminal domains. nih.govresearchgate.netnih.gov The N-terminal region, particularly the first 43 amino acids, is flexible and exposed on the virion surface. nih.govbiorxiv.org This flexibility is believed to be important for its various functions, including aphid transmission and viral movement. nih.govbiorxiv.org The C-terminal region, in contrast, is located in the lumen of the virion, where it interacts extensively with the viral RNA. nih.govresearchgate.net The conformation of both the N- and C-terminal regions can change, demonstrating an intrinsic plasticity that allows the coat protein to adapt to different functional requirements during the viral life cycle. nih.gov For instance, in the absence of RNA in virus-like particles, the C-terminal region becomes structurally disordered. nih.gov
Functional Dissection of Coat Protein Domains in Virion Assembly
The distinct domains of the PVY coat protein have specific roles in the assembly and stability of the virion. Mutational analyses and functional studies have begun to unravel the intricate mechanisms governed by these domains. nih.govbiorxiv.org
Role of N-Terminal Region in Filament Formation and Assembly Efficiency
The N-terminal region of the PVY coat protein is crucial for efficient filament formation and virion assembly. biorxiv.org Deletion of 40 or more amino acids from the N-terminus significantly impairs cell-to-cell movement and prevents the formation of full-length viral particles. biorxiv.org Even smaller deletions of 19-23 residues can delay systemic infection. biorxiv.org The N-terminal region acts as a "clip" between neighboring coat protein subunits, contributing to the compactness of the capsid. researchgate.net The absence of this region hinders the formation of stable filaments, highlighting its importance in the initiation and elongation of the virion. biorxiv.org
Interplay of C-Terminal Regions with Viral RNA in Virion Stability
Data Tables
Table 1: Structural and Functional Characteristics of the Potato Virus Y Coat Protein
| Feature | Description | References |
| Virion Structure | ||
| Overall Morphology | Flexuous, filamentous rod | ijbiotech.com |
| Diameter | ~130 Å | nih.gov |
| Helical Symmetry | Left-handed | nih.govresearchgate.net |
| Subunits per Turn | 8.8 | nih.gov |
| Coat Protein Domains | ||
| N-Terminal Region | Exposed on the virion surface; flexible and involved in filament formation, assembly, and cell-to-cell movement. | nih.govbiorxiv.orgresearchgate.net |
| Core Region | Globular domain forming the main body of the capsid. | nih.gov |
| C-Terminal Region | Located in the virion lumen; interacts with viral RNA to ensure stability. | nih.govresearchgate.net |
| Assembly and Stability | ||
| Role of N-Terminus | Crucial for the efficiency of filament formation and virion assembly. | biorxiv.orgnib.si |
| Role of C-Terminus | Essential for virion stability through interactions with viral RNA. | nih.gov |
| Role of Viral RNA | Determines the helical symmetry of the virion. | nih.govresearchgate.net |
In Vitro Assembly and Disassembly of Potato Virus Y and its Coat Protein
The coat protein (CP) of Potato virus Y (PVY), a member of the Potyvirus genus, is the fundamental structural unit responsible for encapsidating the viral RNA genome to form long, flexuous filamentous virions. wikipedia.org Beyond its structural role, the CP is a multifunctional protein involved in various stages of the viral infection cycle, including replication, cell-to-cell movement, and aphid transmission. nih.govbiorxiv.org The assembly and disassembly of these viral particles are tightly regulated processes that can be replicated in vitro, providing valuable insights into the molecular interactions governing virion stability and formation. microbiologyresearch.orgroyalsocietypublishing.org
Studies have demonstrated that PVY virions can be disassembled into their constituent coat protein subunits and RNA genome under specific chemical conditions. Reagents such as acetic acid, guanidine, lithium chloride (LiCl), and sodium thiocyanate (B1210189) (NaSCN) are effective in disrupting the non-covalent interactions that maintain the integrity of the viral particle. microbiologyresearch.org Conversely, the virions exhibit stability in the presence of salts like sodium chloride (NaCl), cesium chloride (CsCl), and sodium fluoride (B91410) (NaF). microbiologyresearch.org This controlled disassembly is crucial for releasing the viral genome into the host cell cytoplasm to initiate replication, while the inherent stability is necessary for the virus to survive outside the host and during transmission between plants. nih.govapsnet.org
The reassembly of the coat protein into higher-order structures, including nucleoprotein complexes and virus-like particles (VLPs), can also be achieved in vitro. microbiologyresearch.orgrcsb.org This process is highly dependent on a range of physicochemical parameters, highlighting a sophisticated, self-organizing system. microbiologyresearch.org Understanding these dynamics is not only critical for fundamental virology but also for the development of novel nanobiotechnological applications using PVY-based nanoparticles. nih.govrcsb.org
The polymerization of purified PVY coat protein and its subsequent assembly around the viral RNA to form nucleoprotein particles are sensitive to environmental conditions such as pH, ionic strength, and temperature. microbiologyresearch.org Analytical centrifugation experiments have shown that extensive polymerization of the coat protein occurs within a specific pH range and at a defined salt concentration. microbiologyresearch.org
Significant polymerization, resulting in structures with sedimentation coefficients between 100S and 200S, is observed between pH 6.0 and pH 9.0 in the presence of 0.1 M Sodium chloride. microbiologyresearch.org Outside of this pH range, the polymerization is substantially reduced. microbiologyresearch.org The formation of a stable nucleoprotein complex, structurally similar to the native virus but shorter in length, has been successfully achieved in vitro. microbiologyresearch.org This is accomplished by introducing viral RNA to the already polymerized coat protein at 20 °C, at a pH of 7.0 to 8.0, and at a very low ionic strength. microbiologyresearch.org
The interaction between the coat protein and the viral RNA is essential for the proper helical configuration and stability of the resulting virion. nih.govnih.gov High-resolution cryo-electron microscopy has revealed that the carboxyl-terminal region of the CP units interacts extensively with the ssRNA within the lumen of the filament. nih.govrcsb.org These CP-RNA interactions are critical for locking the capsid into a stable, left-handed helical structure with approximately 8.8 CP units per turn. nih.gov The absence of RNA leads to a different assembly outcome, demonstrating its role as a critical scaffold for authentic virion formation. nih.gov
Table 1: Conditions for In Vitro Assembly and Disassembly of PVY Coat Protein
| Process | Parameter | Condition | Outcome | Source(s) |
|---|---|---|---|---|
| Disassembly | Reagent | Acetic acid, Guanidine, LiCl, NaSCN | Breakdown of virion into CP and RNA | microbiologyresearch.org |
| Stability | Reagent | NaCl, CsCl, NaF | Virion remains intact | microbiologyresearch.org |
| Polymerization | pH | 6.0 - 9.0 | Extensive polymerization of CP (100-200S) | microbiologyresearch.org |
| Ionic Strength | 0.1 M NaCl | Promotes polymerization | microbiologyresearch.org | |
| Nucleoprotein Formation | pH | 7.0 - 8.0 | Formation of stable nucleoprotein particles | microbiologyresearch.org |
| Temperature | 20 °C | Facilitates assembly | microbiologyresearch.org | |
| Ionic Strength | Very low | Required for RNA incorporation | microbiologyresearch.org |
In the absence of the viral RNA genome, the Potato Virus Y coat protein can self-assemble into RNA-free structures known as virus-like particles (VLPs). nih.govrcsb.org This phenomenon has been observed when the PVY CP gene is expressed in heterologous systems, such as Escherichia coli, leading to the spontaneous formation of filamentous particles. nih.govnih.gov These VLPs are morphologically similar to native virions but possess distinct structural features. nih.gov
Cryo-electron microscopy studies show that while native virions have a stable, left-handed helical symmetry, the corresponding RNA-free VLPs can exhibit a different, non-helical stacked-ring architecture. nih.govcsic.es This highlights the crucial role of the viral RNA in dictating the helical arrangement of the CP subunits. nih.govnih.gov The interaction network between CP subunits is significantly reduced in VLPs compared to the native virion. nih.gov
The formation and stability of these VLPs are also influenced by specific domains of the coat protein and by ambient conditions. The N-terminal region of the CP is crucial for VLP assembly, whereas the C-terminal region, which interacts with RNA in the native virion, is largely dispensable for the formation of these empty particles. nih.gov Research has shown that deleting more than 23 amino acid residues from the N-terminus prevents the formation of full-length particles. biorxiv.org PVY VLPs are generally stable under physiological conditions but are sensitive to chelating agents like EDTA, high salt concentrations, and extreme pH levels. nih.gov The ability to produce these highly modular VLPs in bacterial systems opens avenues for their use as scaffolds in nanotechnology and as platforms for antigen presentation in vaccine development. nih.govmdpi.com
Table 2: Characteristics of Potato Virus Y Virus-Like Particles (VLPs)
| Characteristic | Description | Source(s) |
|---|---|---|
| Formation | Self-assembly of coat protein in the absence of viral RNA. | nih.govrcsb.org |
| Production System | Commonly expressed in Escherichia coli. | nih.govnih.govrcsb.org |
| Morphology | Filamentous particles, can form non-helical stacked-ring structures. | nih.govnih.govcsic.es |
| Symmetry | Lacks the true left-handed helical symmetry of the native virion. | nih.gov |
| Key Structural Domains | The N-terminal region of the coat protein is essential for assembly. | nih.gov |
| Stability | Stable in physiological conditions; sensitive to EDTA, high salt, and extreme pH. | nih.gov |
| Applications | Potential as a molecular scaffold for nanobiotechnology and vaccine platforms. | nih.govnih.govmdpi.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetic acid |
| Cesium chloride (CsCl) |
| Ethylenediaminetetraacetic acid (EDTA) |
| Guanidine |
| Lithium chloride (LiCl) |
| Sodium chloride (NaCl) |
| Sodium fluoride (NaF) |
Genetic Diversity and Evolutionary Trajectories of the Potato Virus Y Coat Protein Gene
Characterization of the Coat Protein Gene (CPG)
The Potato virus Y genome is a single-stranded, positive-sense RNA of approximately 9.7 kb, which is translated into a large polyprotein. This polyprotein is subsequently cleaved by viral proteases into ten functional proteins, including the coat protein. nih.govapsnet.org The CPG itself is typically around 801 nucleotides in length, encoding a protein of about 267 amino acids. cdnsciencepub.comscialert.net
Structurally, the CP consists of a conserved globular core flanked by more flexible N-terminal and C-terminal regions. researchgate.net High-resolution cryo-electron microscopy has revealed that PVY virions are flexuous filaments with a left-handed helical arrangement of CP subunits surrounding the viral RNA. nih.govresearchgate.net The N-terminal region is exposed on the virion surface and is critical for aphid transmission and viral movement between cells, while the C-terminal region interacts with the viral RNA in the lumen of the particle. biorxiv.orgresearchgate.net The intrinsic plasticity of these terminal regions is thought to be key to the protein's multifunctional nature. nih.gov
Phylogenomic Analysis and Strain Classification Based on Coat Protein Gene Sequences
The nucleotide and amino acid sequences of the CPG are widely used as a primary tool for the phylogenetic analysis and classification of PVY isolates. jscimedcentral.commicrobiologyresearch.org Its sequence variability provides sufficient information to distinguish between different viral lineages and to trace their evolutionary relationships.
Historically, PVY strains were classified based on the symptoms they induce in specific potato cultivars, leading to the designation of three main non-recombinant strains: PVYO (Ordinary), PVYN (Necrotic), and PVYC (Stipple streak). jscimedcentral.comresearchgate.net CPG sequence analysis has largely supported these groupings while providing much higher resolution. nih.govut.ac.ir For instance, sequence comparisons of the CPG can differentiate between PVYO and PVYN clades with high confidence. ut.ac.ir
A significant driver of PVY evolution is recombination, where different strains exchange genetic material within a co-infected host plant. apsnet.org This process has given rise to numerous recombinant strains, many of which have become epidemiologically important. Analysis of the CPG is instrumental in identifying these recombinant variants. nih.gov Prominent recombinant strains include:
PVYNTN : Causes potato tuber necrotic ringspot disease (PTNRD) and is a recombinant of PVYN and PVYO genomes. jscimedcentral.comnih.gov
PVYN:O : Another recombinant between the N and O types. mdpi.com
PVYN-Wi : A distinct recombinant strain also originating from PVYN and PVYO parental strains. nih.gov
The CPG sequence often contains recombination breakpoints, making it a key region for detecting and characterizing these complex viral genomes. nih.govnih.gov
Major PVY Strain Groups and Variants
| Strain Group | Type | Key Characteristics | Parental Lineage(s) |
|---|---|---|---|
| PVYO | Non-recombinant | Causes "ordinary" mosaic symptoms in potato. | O |
| PVYN | Non-recombinant | Induces necrotic symptoms in tobacco and some potato varieties. | N |
| PVYC | Non-recombinant | Causes stipple streak or hypersensitive reactions in certain cultivars. | C |
| PVYNTN | Recombinant | Causes severe potato tuber necrotic ringspot disease (PTNRD). | N, O |
| PVYN:O | Recombinant | Shows a mosaic of N and O genomic regions. | N, O |
| PVYN-Wi | Recombinant | A widespread recombinant strain with distinct biological properties. | N, O |
The CPG serves as a critical molecular marker for epidemiological surveillance and global monitoring of PVY populations. By sequencing the CPG from isolates collected in different regions, researchers can track the spread of specific strains, identify new incursions, and monitor shifts in strain prevalence over time. frontiersin.orgmdpi.com For example, CPG sequencing has been used to document the worldwide spread of recombinant strains like PVYNTN, which have displaced older, non-recombinant strains in many potato-growing regions. jscimedcentral.commdpi.com This monitoring is vital for informing disease management strategies and guiding the deployment of resistant potato cultivars.
Molecular Evolutionary Dynamics of the Coat Protein Gene
The evolution of the CPG is shaped by various selective pressures imposed by host plants, aphid vectors, and environmental factors. nih.govnih.gov Molecular analyses of CPG sequences allow for the quantification of these pressures and provide insights into the virus's adaptive strategies.
The ratio of non-synonymous (dN) to synonymous (dS) substitution rates (ω = dN/dS) is a key metric used to infer the type of selection acting on a protein-coding gene. apsnet.org
Purifying (or Negative) Selection (ω < 1) : This is the dominant force acting on the PVY coat protein gene. nih.govapsnet.orgnih.gov It indicates that most amino acid-changing mutations are deleterious and are removed from the population. This reflects the strong functional constraints on the CP, which must maintain its structural integrity for virion assembly and its ability to interact with host and vector factors.
Selection Pressures on PVY Coat Protein Gene Codons
| Type of Selection | dN/dS Ratio (ω) | Interpretation | Prevalence in PVY CP Gene | Implicated Functions |
|---|---|---|---|---|
| Purifying Selection | ω < 1 | Deleterious mutations are removed; protein function is conserved. | Dominant force across most of the gene. nih.govnih.gov | Maintaining structural integrity for virion assembly, core functions. |
| Diversifying Selection | ω > 1 | Advantageous mutations are favored, leading to amino acid changes. | Detected at specific codons, often in the N-terminal region. nih.govoup.com | Host immune evasion, adaptation to new hosts or vectors, trade-offs between fitness traits. nih.gov |
Phylogeographic studies combining sequence data with geographical information have shown that the genetic diversity of the PVY coat protein is not randomly distributed. microbiologyresearch.orgnih.gov PVY populations often cluster based on their geographic origin, indicating that factors like founder effects, limited gene flow, and adaptation to local environments (including prevalent potato cultivars and aphid species) shape the viral population structure. frontiersin.orgnih.gov
Similarly, host species play a significant role in driving CP diversification. nih.gov While PVY infects several solanaceous plants, including potato, tobacco, and pepper, isolates often show a degree of host preference. microbiologyresearch.orgnih.gov Comparative analysis of CPG sequences from isolates collected from different hosts reveals genetic differentiation, suggesting host-specific adaptive pressures. nih.govnih.gov Amino acid positions under positive selection have been identified that may help discriminate between potato and non-potato isolates, highlighting the role of the coat protein in host adaptation. nih.gov
Role of Recombination Events in Coat Protein Gene Evolution
Recombination is a potent evolutionary force in RNA viruses, and Potato virus Y (PVY) is a prominent example of a pathogen whose diversity and emergence are significantly shaped by this process. apsnet.orgiita.orgmdpi.comcgiar.orgnih.gov Within the PVY genome, the coat protein (CP) gene is a known hotspot for recombination events, leading to the generation of novel viral strains with altered biological properties. apsnet.orgresearchgate.net These recombination events typically involve the exchange of genetic material between the two main ancestral PVY strain groups, PVYO and PVYN. frontiersin.orgnih.gov
The emergence of economically important recombinant strains, such as PVYNTN and PVYN-W, is a direct consequence of recombination events that have impacted the genomic region encoding the coat protein. iita.orgnih.gov For instance, the PVYNTN strain, notorious for causing potato tuber necrotic ringspot disease (PTNRD), possesses a mosaic genome derived from both PVYO and PVYN parental lineages. apsnet.orgnih.gov Analysis of PVYNTN isolates has revealed a complex recombination pattern, often including a recombination junction (RJ) within the coat protein cistron. apsnet.org Specifically, the PVYNTNa variant is characterized by three recombination junctions, one of which is located in the CP gene. apsnet.org This results in a chimeric coat protein with regions inherited from different parental strains.
Similarly, other recombinant strains exhibit unique recombination patterns affecting the CP gene. For example, a PVYNTN-NW isolate from China was found to have a recombination breakpoint at the 5’-terminus of the CP gene. researchgate.net These events underscore the plasticity of the CP gene and its susceptibility to genetic exchange. The process of recombination allows PVY to rapidly generate novel combinations of genetic sequences, which can lead to enhanced viral fitness, altered host range, or the ability to overcome host resistance. nih.gov
Detailed molecular analyses have begun to map the specific recombination breakpoints within the PVY genome, providing insights into the evolutionary pathways of different recombinant strains. While the precise nucleotide positions can vary between different isolates and analytical methods, a consistent pattern of genetic exchange involving the CP gene is evident across numerous studies. The parental lineages for many of these recombinant CP genes have been traced back to distinct PVYO and PVYN ancestors, suggesting that co-infection of a single host plant with these strains provides the opportunity for recombination to occur. nih.govapsnet.org The frequent involvement of the coat protein gene in these recombination events highlights its critical role in the ongoing evolution and adaptation of PVY.
The following table summarizes key research findings on recombination events specifically identified within or flanking the coat protein gene of various PVY recombinant strains.
| Recombinant Strain/Isolate | Parental Lineages | Location of Recombination Junction (RJ) in or near CP Gene |
| PVYNTNa | PVYO, PVYEu-N | Within the Coat Protein (CP) cistron. apsnet.org |
| PVYNTN-NW (Isolate ShX14) | Not explicitly stated | Identified at the 5’-terminus of the CP gene (approx. nucleotide 8,385). researchgate.net |
| General PVY Recombinants | PVYN, PVYO | Recombination events have been documented in the CP gene and the 3' untranslated region. researchgate.net |
Functional Elucidation of the Potato Virus Y Coat Protein in Viral Pathogenesis
Encapsidation of the Viral RNA Genome
The coat protein (CP) of Potato virus Y (PVY) is the sole structural protein that encapsidates the viral genome, forming filamentous virions. nih.gov This process is crucial for protecting the viral RNA and for the subsequent stages of the viral life cycle, including movement and transmission. nih.govbiorxiv.org The PVY genome is a single-stranded positive-sense RNA molecule of approximately 9.7 kb. biorxiv.orgnih.gov During infection, over 2000 copies of the CP assemble around the viral RNA to form a flexuous, rod-shaped particle. nih.govnih.gov
Recent cryo-electron microscopy studies have revealed the near-atomic structure of PVY virions, showing a left-handed helical arrangement of CP subunits around the viral RNA. nih.govresearchgate.net These studies have highlighted the critical role of interactions between the CP and the viral RNA in maintaining the helical structure and stability of the virion. nih.govpotatonewstoday.com Specifically, the extended carboxyl-terminal region of the CP interacts with the viral RNA within the lumen of the virion. nih.govpotatonewstoday.com This interaction is essential for the proper assembly and stability of the viral particle. nih.gov
The N-terminal region of the CP, while not directly involved in the primary RNA binding for encapsidation, plays a significant role in the efficiency of virion assembly. biorxiv.orgbiorxiv.org Deletion of more than 23 amino acid residues from the N-terminus has been shown to prevent the formation of full-length viral particles. biorxiv.orgbiorxiv.org Furthermore, studies on the related Potato virus A (PVA) have shown that the CP can bind to RNA in a sequence-unspecific manner, suggesting a general affinity for RNA that facilitates encapsidation. microbiologyresearch.orgnih.gov
The plasticity of both the amino- and carboxyl-terminal regions of the CP is crucial for its multiple functions, including the assembly of the virion. nih.govpotatonewstoday.com This structural flexibility allows the CP to adopt the necessary conformations for interaction with the viral RNA and with other CP subunits during the encapsidation process. nih.govpotatonewstoday.com
Mechanisms of Viral Movement within the Host Plant
The movement of PVY throughout an infected plant is a complex process that occurs in two main stages: localized cell-to-cell movement and long-distance systemic movement. The coat protein is indispensable for both of these processes. nih.govbiorxiv.org
Cell-to-Cell Movement Mediated by Coat Protein
For PVY to spread from the initial site of infection, it must move from one plant cell to its neighbors. This localized movement occurs through plasmodesmata, which are microscopic channels that connect the cytoplasm of adjacent plant cells. biorxiv.orgresearchgate.net Several potyviral proteins are essential for this process, including the coat protein (CP), cylindrical inclusion protein (CI), and P3N-PIPO. biorxiv.orgbiorxiv.org
The CP acts as a movement protein (MP) for PVY. researchgate.net Research has demonstrated that the N-terminal region of the CP is critically important for efficient cell-to-cell movement. biorxiv.orgbiorxiv.orgbiorxiv.org Studies involving deletion mutants have shown that removing 40 or more amino acids from the N-terminus of the CP results in the virus being confined to the initially infected cells. biorxiv.orgbiorxiv.orgbiorxiv.org Even smaller deletions of 26 residues can severely impair this local spread. biorxiv.orgbiorxiv.orgbiorxiv.org This suggests that the flexibility and specific sequences within the N-terminus are crucial for navigating the plasmodesmata. biorxiv.orgbiorxiv.orgbiorxiv.org
The CP, in conjunction with the helper component-proteinase (HC-Pro), has been shown to increase the size exclusion limit (SEL) of plasmodesmata, effectively widening these channels to allow for the passage of viral particles or ribonucleoprotein complexes. biorxiv.org The CI protein, directed by P3N-PIPO, forms conical structures at the entrance of the plasmodesmata, which are thought to guide the viral components into the neighboring cell. biorxiv.org While the precise form of the transported viral material is still under investigation, the CP is a key component of the transport complex. nih.gov
| N-Terminal Deletion (Amino Acids) | Effect on Cell-to-Cell Movement | Reference |
| 19-23 | Delayed systemic spread | biorxiv.orgbiorxiv.orgbiorxiv.org |
| 26 | Profoundly impaired movement, confined to single cells | biorxiv.orgbiorxiv.orgbiorxiv.org |
| 40+ | Multiplication limited to primary infected cells | biorxiv.orgbiorxiv.orgbiorxiv.org |
Long-Distance Systemic Movement and Coat Protein Involvement
Following successful cell-to-cell movement into the vascular tissue, PVY can be transported systemically throughout the plant via the phloem. biorxiv.orgwikipedia.org This long-distance movement allows the virus to establish a systemic infection, moving from older "source" leaves to younger "sink" tissues like new leaves and tubers. wikipedia.org The coat protein is absolutely essential for this process; viruses with mutated CPs that cannot form proper virions are unable to move systemically. nih.gov
Systemic transport is thought to occur in the form of intact virions. nih.gov The CP-encapsidated viral genome provides the stability and protection necessary for transport within the sieve elements of the phloem. nih.gov Research on various potyviruses has confirmed that the CP is a key determinant for long-distance movement. biorxiv.org For instance, mutations in the CP that prevent virion assembly also block systemic infection, even if cell-to-cell movement is still possible to some extent. nih.gov
The N-terminal region of the CP also plays a role in systemic movement. nih.govbiorxiv.org Deletions that impair cell-to-cell movement also prevent the virus from spreading systemically. biorxiv.orgbiorxiv.orgbiorxiv.org This indicates that the initial stages of local movement are a prerequisite for entering the vascular system for long-distance transport. biorxiv.org In addition to the CP, other viral proteins like HC-Pro are also involved in facilitating the long-distance transport of the virus. nih.gov
Role in Aphid-Mediated Non-Persistent Transmission
Potato virus Y is primarily transmitted in a non-persistent, non-circulative manner by numerous species of aphids. nih.govwikipedia.orgfrontiersin.org This mode of transmission is characterized by rapid acquisition and inoculation of the virus, typically within seconds to minutes, and the virus being retained on the aphid's mouthparts, or stylets, for a relatively short period. wikipedia.orgcornell.edu The coat protein is a key viral component in this process, mediating the attachment of the virion to the aphid stylet. nih.govuidaho.edu
Coat Protein Interaction with Helper Component Proteinase (HC-Pro)
For potyviruses like PVY, the interaction between the virion and the aphid stylet is not direct but is mediated by a non-structural viral protein called the helper component proteinase (HC-Pro). nih.govmdpi.com This "helper strategy" involves HC-Pro forming a molecular bridge between the virus particle and the aphid's mouthparts. nih.gov
The interaction involves specific, conserved amino acid motifs on both the CP and HC-Pro. mdpi.commdpi.com The coat protein of transmissible PVY isolates contains a highly conserved DAG motif (aspartic acid-alanine-glycine) in its N-terminal region. mdpi.comapsnet.org This DAG motif on the CP interacts with a PTK motif (proline-threonine-lysine) located in the C-terminal part of the HC-Pro. mdpi.comapsnet.org Simultaneously, a KITC motif (lysine-isoleucine-threonine-cysteine) at the N-terminus of HC-Pro is thought to interact with receptors in the aphid's stylet. mdpi.comapsnet.org This tripartite interaction—aphid stylet, HC-Pro, and CP—is essential for the successful retention and subsequent transmission of the virus. nih.govmdpi.com Mutations in either the DAG motif of the CP or the corresponding binding sites on HC-Pro can abolish aphid transmissibility. nih.gov
Retention in Aphid Stylets
Once an aphid probes an infected plant, the PVY virions, linked to HC-Pro, bind to the cuticle lining the distal end of the aphid's stylets, specifically in the maxillary food canal. apsnet.orgresearchgate.net This attachment is temporary, and the virus does not circulate or replicate within the aphid's body. wikipedia.org The virions can remain infectious on the stylet for a few hours, but this retention is often lost after one or two subsequent probes on other plants. wikipedia.orgnih.gov
The precise quantification of viral particles on the stylets has been a subject of research, with studies confirming the presence of a significant amount of the virus specifically within the dissected stylets of aphid vectors like Myzus persicae. apsnet.org This localization confirms that the stylet is the primary site of retention for non-persistent transmission. apsnet.org The process of salivation during prolonged feeding can cause the aphid to lose the retained virus particles, which is why transmission is favored by brief, exploratory probes rather than extended feeding periods. nih.gov
| Component | Key Motif/Region | Interacting Partner | Function in Transmission |
| Coat Protein (CP) | DAG (Asp-Ala-Gly) | HC-Pro (PTK motif) | Binds to the HC-Pro "bridge" |
| Helper Component Proteinase (HC-Pro) | PTK (Pro-Thr-Lys) | Coat Protein (DAG motif) | Binds to the virion |
| Helper Component Proteinase (HC-Pro) | KITC (Lys-Ile-Thr-Cys) | Aphid stylet receptors | Binds to the aphid's mouthparts |
Influence on Viral Replication and RNA Amplification
The coat protein (CP) of Potato Virus Y (PVY) plays a multifaceted and regulatory role in the amplification of viral RNA, extending beyond its primary function in virion assembly. Its influence is a carefully orchestrated process, balancing the need for genome replication and translation with the eventual encapsidation of new viral RNA. This regulation is achieved through direct interactions with the viral RNA and is modulated by the concentration of the CP itself, as well as post-translational modifications and interactions with host factors.
A key regulatory mechanism involves the concentration-dependent function of the CP. nih.gov In the early stages of infection when CP concentration is low, the viral machinery prioritizes the translation of the genomic RNA to produce viral proteins, including the RNA-dependent RNA polymerase (NIb), and the replication of the RNA genome. However, as the infection progresses and CP accumulates to high concentrations, it is thought to inhibit the translation of viral RNA, shifting the balance towards encapsidation of the newly synthesized genomes into progeny virions. nih.gov This ensures that replication and protein synthesis are not prematurely halted by encapsidation. researchgate.net
Structurally, specific regions of the CP are critical for its role in replication. The C-terminal region of the CP has been demonstrated to be essential for establishing efficient viral replication. nih.govresearchgate.net This function is mediated by a direct interaction between the C-terminus and the PVY RNA. nih.govpotatonewstoday.com Experimental studies involving deletions in this region have shown a significant decrease in viral RNA replication and/or stability, underscoring the importance of this interaction for the amplification process. nih.gov While the N-terminal region is more directly involved in virion assembly and movement, its deletion also impacts the accumulation of viral RNA, though to a lesser extent than C-terminal deletions. nih.gov
The switch between using the viral RNA as a template for replication/translation and packaging it into new virions is tightly regulated. Mechanisms to prevent premature encapsidation are crucial. One such proposed mechanism is the phosphorylation of the CP, which has been shown in the related Potato virus A (PVA) to downregulate its RNA-binding function, thereby freeing the RNA for replication and translation. nih.govresearchgate.net Additionally, host chaperones, such as a J-domain HSP40 chaperone known as CP interacting protein (CPIP), can sequester CP, preventing it from binding to the viral RNA and allowing replication to proceed. nih.gov
Research using deletion mutants of the PVY CP has provided quantitative insights into the roles of its terminal regions in viral RNA accumulation. These studies highlight the critical nature of the C-terminus for efficient replication.
| Mutant Construct | Description | Relative Viral RNA Accumulation (% of Wild-Type) | Reference |
| Wild-Type CP | Unmodified PVY coat protein | 100% | nih.gov |
| ΔN50-CP | Deletion of the first 50 amino acids from the N-terminus | Notably lower than wild-type, but significantly higher than C-terminal mutants | nih.gov |
| ΔC40-CP | Deletion of the last 40 amino acids from the C-terminus | Significantly decreased | nih.gov |
| ΔC60-CP | Deletion of the last 60 amino acids from the C-terminus | Significantly decreased | nih.gov |
This table illustrates the impact of terminal deletions on PVY RNA levels, emphasizing the critical role of the C-terminal region in viral replication.
Interactions with Other Potato Virus Y Proteins
The coordinated progression of the Potato Virus Y (PVY) infection cycle relies on a complex and dynamic network of interactions between its various proteins. The coat protein (CP) is a central hub in this network, physically interacting with several other viral proteins to facilitate critical processes such as virion assembly, cell-to-cell movement, and vector transmission. mdpi.combiorxiv.org
Interaction with Helper Component-Protease (HC-Pro): One of the most significant interactions is between the CP and the Helper Component-Protease (HC-Pro). mdpi.com This interaction is fundamental for the aphid transmission of PVY. mdpi.com HC-Pro acts as a bridge, binding simultaneously to the aphid's stylet and the virion. mdpi.com This linkage is highly specific, mediated by defined motifs within both proteins. A conserved DAG (aspartic acid-alanine-glycine) motif in the N-terminal region of the CP interacts directly with a PTK (proline-threonine-lysine) motif located in the C-terminus of HC-Pro. mdpi.com The C-terminal region of HC-Pro has also been more broadly identified as the binding region for the viral capsid. apsnet.org Beyond transmission, the HC-Pro and CP interaction is also implicated in promoting the accumulation and stability of viral particles. nih.gov
Interaction with Cylindrical Inclusion (CI) Protein: The CP also interacts with the Cylindrical Inclusion (CI) protein, a viral helicase essential for both replication and movement. mdpi.comnih.gov This interaction is specifically required for the cell-to-cell movement of the virus through plasmodesmata. The CI protein forms conical structures that span the plasmodesmata, and the interaction with CP is believed to guide the viral complex to these channels for intercellular transport. biorxiv.orgnih.gov Studies on the related Turnip mosaic virus (TuMV) have shown that mutations in the CI protein that abolish its interaction with CP result in a complete loss of cell-to-cell movement, even if the virus can still replicate within the initially infected cell. nih.gov This demonstrates that the CP-CI interaction is a distinct and essential step in the spatial spread of the infection throughout the plant.
Interactions in the Context of the Replication Complex: While direct protein-protein interactions with the core replication machinery are less defined, the CP functions in close proximity to other viral proteins on the viral RNA template. The viral genome-linked protein (VPg), which is covalently attached to the 5' end of the viral RNA, is encapsidated along with the genome, placing it at one end of the virion and implying a spatial relationship with the CP shell. mdpi.com Furthermore, studies on the related Potato virus A (PVA) have shown that multiple potyviral proteins, including the CP, VPg, and the RNA-dependent RNA polymerase (NIb), can bind to viral RNA in a non-sequence-specific manner. microbiologyresearch.orgnih.gov This suggests a complex interplay of viral proteins competing for and coordinating functions on the viral RNA during the switch from replication, which involves NIb and VPg, to encapsidation, which is driven by the CP. microbiologyresearch.orgnih.gov
| Interacting PVY Protein | Function of Interaction | Key Findings | Reference |
| Helper Component-Protease (HC-Pro) | Aphid Transmission, Virion Stability | Mediated by DAG motif in CP and PTK motif in HC-Pro. Essential for vector-based transmission. | mdpi.commdpi.comapsnet.org |
| Cylindrical Inclusion (CI) | Cell-to-Cell Movement | Essential for guiding the virus to plasmodesmata. Abolishing the interaction prevents viral spread. | mdpi.comnih.gov |
| Viral protein genome-linked (VPg) | Replication/Translation Initiation, Encapsidation | VPg is located at the 5' end of the encapsidated RNA, indicating a structural relationship with the CP shell. | mdpi.comnih.gov |
| Nuclear Inclusion b (NIb) | RNA Replication | Both CP and NIb (the viral polymerase) bind viral RNA, suggesting a competitive or coordinated regulation of replication versus encapsidation. | microbiologyresearch.orgnih.gov |
This table summarizes the known interactions between the PVY coat protein and other viral proteins, highlighting the functional consequences of these associations.
Host Pathogen Interactions and Plant Resistance Modulated by Potato Virus Y Coat Protein
Molecular Responses of Host Plants to PVY Infection
Upon infection by PVY, host plants initiate a sophisticated, multi-layered immune response. nih.gov The initial detection often involves the recognition of pathogen-associated molecular patterns (PAMPs), leading to PAMP-triggered immunity (PTI). However, successful pathogens like PVY employ effector proteins to suppress PTI. mdpi.com This leads to a second layer of defense known as effector-triggered immunity (ETI), which is activated by the specific recognition of viral effectors, such as the coat protein, by intracellular plant resistance (R) proteins. mdpi.com
The activation of ETI triggers a cascade of downstream signaling events. Transcriptomic studies reveal that a key differentiator between a resistant and a susceptible interaction is the timing and magnitude of the defense response. nih.gov In resistant interactions, there is a rapid and strong activation of defense-related genes. nih.gov A strong immune response to PVY often includes the activation of pathogenesis-related (PR) genes, such as PR-1b, which is a molecular marker for the salicylic (B10762653) acid (SA) signaling pathway. mdpi.com This SA-dependent pathway is crucial for establishing both local and systemic acquired resistance (SAR), which limits virus dissemination throughout the plant. mdpi.comresearchgate.net In contrast, susceptible interactions are characterized by a delayed and weaker activation of these defense genes, allowing the virus to replicate and spread. nih.gov
Elicitation of Plant Defense Mechanisms by the Coat Protein
The PVY coat protein itself can act as a potent elicitor, a molecule that triggers a defense response in the host plant. nih.gov This function is central to the gene-for-gene resistance model, where a specific plant R protein recognizes the viral CP, initiating a defense cascade that can halt the infection. This recognition is a critical event that determines whether the plant will succumb to the disease or mount an effective resistance.
The Hypersensitive Response (HR) is a form of localized programmed cell death at the site of infection, which serves to restrict pathogen movement. mdpi.com Several resistance genes (Ny genes) in potato confer HR-type resistance to specific PVY strains. mdpi.com While other viral proteins like the helper component-proteinase (HC-Pro) are known elicitors for some Ny genes, the coat protein has also been identified as the elicitor for certain R gene-mediated defenses that result in HR. nih.govmdpi.com For instance, the expression of the PVY coat protein in plants carrying the resistance gene Rysto can induce a strong HR. nih.govfrontiersin.org This specific recognition event between the viral CP and the host R protein activates downstream signaling pathways, including the production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) cascades, culminating in controlled cell death at the infection site. nih.gov
Potato cultivars exhibit two primary forms of genetic resistance to PVY: the Hypersensitive Response (HR) and Extreme Resistance (ER). mdpi.com Both can be initiated by the recognition of viral elicitors, including the coat protein, but they manifest with distinct phenotypes. frontiersin.org
Extreme Resistance (ER) , typically conferred by Ry genes, is characterized by the absence of visible symptoms and extremely low or undetectable levels of virus accumulation. mdpi.com The virus is effectively stopped in the initially infected cells. In contrast, Hypersensitive Response (HR) , often mediated by Ny genes, results in the formation of visible necrotic lesions at the infection site as a consequence of programmed cell death. mdpi.comapsnet.org
The determinant for whether a plant exhibits ER or HR can be complex, involving both the specific R gene and the nature of the viral elicitor. Research suggests that the cellular concentration of the elicitor protein can influence the outcome; in some cases, a gene that normally confers ER can be induced to produce an HR phenotype when the viral elicitor, such as the coat protein, is expressed at high levels. frontiersin.org Furthermore, host-specific factors also play a role, as the same R gene can mediate ER in one plant species but an HR-like response in another upon PVY infection. frontiersin.org
| Characteristic | Extreme Resistance (ER) | Hypersensitive Response (HR) |
|---|---|---|
| Phenotype | No visible symptoms; plant appears healthy. mdpi.com | Visible necrotic lesions or spots at the infection site. mdpi.com |
| Viral Accumulation | Very low to undetectable. mdpi.com | Virus is restricted to the area surrounding the necrotic lesions. mdpi.com |
| Cellular Response | Infection is halted in the initially infected cells, often without cell death. mdpi.com | Localized programmed cell death (PCD) to trap the virus. mdpi.com |
| Mediating Genes (Examples) | Ry genes (e.g., Rysto). mdpi.com | Ny genes (e.g., Ny-1, Ny-2). mdpi.com |
| Elicitor Role of CP | Recognition of CP by Rysto can lead to ER. frontiersin.org | Recognition of CP can trigger HR in certain genetic backgrounds. nih.gov |
Interplay with Host Cellular Factors
For a successful infection, the PVY coat protein must interact with a variety of host cellular factors. The virus hijacks the host's machinery for its own replication, assembly, and movement. nih.gov
The cell-to-cell movement of PVY through plasmodesmata is a critical step for systemic infection and is heavily dependent on the coat protein. researchgate.netbiorxiv.org The CP facilitates this process by interacting with and recruiting specific host proteins. asm.org
One such group of host factors are the DnaJ-like proteins, a type of molecular chaperone. asm.org In tobacco, a subset of these proteins, designated NtCPIPs (Nicotiana tabacum CP-interacting proteins), directly bind to the core region of the PVY coat protein. asm.orgnih.gov This interaction is crucial for efficient viral spread; plants with reduced levels of these CPIPs show enhanced resistance to PVY due to impaired cell-to-cell movement. asm.org It is proposed that these chaperones are recruited by the CP to assist in the proper folding or assembly of viral movement complexes at the plasmodesmata. asm.org The flexible N-terminal region of the coat protein is particularly important for this movement function. researchgate.net
| Host Protein | Protein Family/Type | Interaction Domain on CP | Role in Viral Infection |
|---|---|---|---|
| NtCPIPs (e.g., NtCPIP1, NtCPIP2a) | DnaJ-like proteins (Chaperones) | Core region. asm.orgnih.gov | Required for efficient cell-to-cell movement; act as susceptibility factors. asm.org |
| Rubisco | Photosynthetic Enzyme | Not specified | Interacts with CP, potentially diverting cellular resources or aiding in replication complex formation. mdpi.com |
The coat protein of potyviruses can regulate the translation of viral RNA, a process that inherently competes with the translation of host mRNAs for the cell's resources. nih.gov Studies on the related Potato virus A (PVA) show that the CP can inhibit viral RNA translation in a dose-dependent manner. nih.gov At the early stages of infection, when CP concentration is low, viral RNA is primarily used as a template for translation and replication. As the infection progresses and CP accumulates to higher concentrations, it begins to repress translation. nih.gov This shift is believed to be a regulatory mechanism that switches the function of the viral RNA from a template for protein synthesis to a genome destined for encapsidation into new virions. nih.gov
While direct inhibition of host translation by the PVY CP is less characterized, this regulatory role implies a significant impact on the host's translational machinery. By sequestering ribosomes and other translation factors for its own regulation and eventual encapsidation, the virus effectively diverts cellular resources away from host protein synthesis, contributing to the shutdown of host gene expression observed during infection. wikipedia.org This competition for and interaction with the host's translational apparatus is a key aspect of the viral takeover of the cell.
Viral Counter-Defense Strategies Against Host Immunity
Viruses are not passive targets of the host immune system. Through co-evolution, PVY has developed sophisticated strategies to evade or suppress plant defenses. While proteins like HC-Pro are the primary and most potent suppressors of the plant's RNA interference (RNAi) pathway, the coat protein also contributes to the virus's ability to counteract host immunity. nih.gov
The primary role of the CP in counter-defense is linked to its essential functions in the viral infection cycle, which allow the virus to outpace or evade localized host defenses.
Virion Assembly and RNA Protection : The CP rapidly encapsidates the viral RNA, forming stable virions. This process protects the viral genome from degradation by host nucleases and shields it from being recognized by RNAi machinery.
Facilitation of Movement : The CP is indispensable for the movement of the virus from cell to cell through plasmodesmata and for long-distance transport through the plant's vascular system. By facilitating rapid systemic spread, the virus can quickly establish infection in new tissues, effectively escaping areas where a localized defense response, such as HR, has been mounted.
Suppression of RNA Interference : While HC-Pro is the main viral suppressor of RNA silencing, some evidence suggests that the CP can also contribute to this process, acting in conjunction with HC-Pro to interfere with the host's primary antiviral defense mechanism. nih.gov
This interplay of host recognition of the viral coat protein and the virus's use of the same protein to ensure its propagation and spread exemplifies the dynamic and ongoing evolutionary battle between plants and pathogens.
Advanced Methodologies and Research Tools for Potato Virus Y Coat Protein Studies
Molecular Cloning and Heterologous Expression of Coat Protein
Recombinant DNA technology is a cornerstone of modern PVY CP research, enabling its production in controlled systems for detailed characterization. nih.gov
The heterologous expression of the PVY coat protein in various host systems is a fundamental technique for obtaining large quantities of the protein for structural and functional studies. The most commonly utilized system is the bacterium Escherichia coli. nih.govnih.govijbiotech.com
The process typically begins with the amplification of the CP gene from PVY-infected plant tissue using reverse transcription-polymerase chain reaction (RT-PCR). nih.govresearchgate.net The amplified gene is then cloned into an expression vector, such as pET21a(+) or pMPM-A4Ω, which is subsequently introduced into an appropriate E. coli strain like Rosetta™ or BL21 (DE3) pLysS. nih.govproquest.comresearchgate.net Expression of the recombinant protein is induced by the addition of isopropyl-β-D-thiogalactopyranoside (IPTG). nih.govijbiotech.comresearchgate.net The resulting recombinant PVY CP, often with a molecular weight of approximately 30-35 kDa, can then be purified for various downstream applications. nih.govijbiotech.comresearchgate.net
| Expression System | Vector Example | E. coli Strain | Inducer | Recombinant Protein Size |
| Bacterial | pET21a(+) | Rosetta™ | IPTG | ~35 kDa |
| Bacterial | pMPM-A4Ω | E. coli | Arabinose | Not Specified |
| Bacterial | pET-28a(+) | BL21 (DE3) pLysS | IPTG | ~30 kDa |
A primary application of recombinant PVY CP is its use as an antigen for the production of antibodies. nih.govnih.govijbiotech.com Expressing the coat protein in bacteria provides a reliable and scalable source of antigen, which is particularly advantageous when purification of intact virus particles from plant tissue is challenging or yields are low. nih.govresearchgate.net The purified recombinant CP can be used to immunize animals, such as rabbits or mice, to generate polyclonal or monoclonal antibodies. proquest.comresearchgate.netacademax.com
These antibodies are invaluable tools for developing diagnostic assays, such as enzyme-linked immunosorbent assay (ELISA) and Western blotting, to detect PVY in infected plants. proquest.comresearchgate.netacademax.com For instance, polyclonal antibodies raised against recombinant PVY CP have been successfully used in indirect plate-trapped antigen ELISA (PTA-ELISA) to detect a broad spectrum of PVY strains. proquest.comresearchgate.net Furthermore, monoclonal antibodies have been developed that can differentiate between various PVY strains by targeting specific epitopes on the coat protein. academax.comresearchgate.net
Advanced Spectroscopic and Microscopic Techniques
A suite of sophisticated analytical techniques is employed to dissect the structural and biophysical properties of the PVY coat protein and the virions it forms.
Cryo-electron microscopy (cryo-EM) has been instrumental in determining the near-atomic structure of PVY virions. nih.govnih.govpotatonewstoday.com This technique has revealed the helical arrangement of the CP subunits and the critical interactions between the CP's C-terminal region and the viral RNA, which are essential for virion stability. nih.govnih.gov Cryo-EM has also been used to analyze the structure of RNA-free virus-like particles (VLPs), highlighting the role of viral RNA in dictating the helical symmetry of the virion. nih.gov
Atomic force microscopy (AFM) complements other structural methods by providing insights into the mechanical properties of individual virus particles under physiological conditions. mdpi.com
Circular dichroism (CD) spectroscopy is used to analyze the secondary structure of the coat protein, revealing the presence of unstructured regions, particularly in the N-terminal domain. msu.ru
Transmission electron microscopy (TEM) is routinely used to visualize purified virus particles and VLPs, confirming their filamentous morphology and assessing their integrity after genetic manipulation. biorxiv.orgscione.com
Genetic Manipulation and Mutagenesis Approaches
Altering the genetic sequence of the PVY coat protein is a powerful strategy to investigate the function of specific domains and amino acid residues.
Researchers have extensively used deletion and point mutagenesis to probe the roles of the N- and C-terminal regions of the PVY coat protein. nih.govbiorxiv.org By creating PVY clones with specific deletions in the CP gene, studies have shown that both terminal regions are crucial for viral infectivity. nih.gov
For example, deletion of the first 40 or more amino acids from the N-terminus was found to restrict the virus to the initially infected cells, demonstrating the importance of this region for cell-to-cell movement. biorxiv.org Similarly, C-terminal deletions severely hampered the accumulation of viral RNA, indicating a critical role in viral replication or stability. nih.gov Point mutations introduced into the N-terminal region have also been shown to hinder the formation of viral filaments and delay or prevent viral movement. biorxiv.org This type of analysis allows for the precise mapping of functional domains within the protein. nih.govbiorxiv.org
| Mutation Type | Region | Observed Effect | Reference |
| Deletion | N-terminus (ΔN50) | Crucial for infectivity; involved in assembly and movement | nih.gov |
| Deletion | C-terminus (ΔC40, ΔC60) | Extremely low viral RNA accumulation; crucial for infectivity | nih.gov |
| Deletion | N-terminus (ΔN26, ΔN40) | Impaired or abolished cell-to-cell movement | biorxiv.org |
| Point Mutation | N-terminus (S21G) | Hindered filament formation; prevented movement | biorxiv.org |
Virus-Induced Gene Silencing (VIGS) is a reverse genetics tool used to study the function of host genes that may interact with viral proteins, including the coat protein. oup.com While VIGS primarily targets host plant genes, it is a critical methodology for understanding the CP's role within the context of the host cellular environment. oup.com
By silencing specific host genes using a modified virus vector (e.g., Tobacco rattle virus - TRV), researchers can observe the effect on PVY infection. oup.comyoutube.com For instance, VIGS was used to silence the Nicotiana benthamiana gene for the Translationally Controlled Tumor Protein (TCTP). oup.com The subsequent reduction in PVY CP accumulation in these silenced plants indicated that TCTP is a susceptibility factor required for efficient PVY infection. oup.com This approach helps to identify host factors that the PVY coat protein may interact with or depend upon during the infection cycle. oup.com
Transcriptomic and Proteomic Profiling in Host-PVY Interactions
Investigating the interaction between Potato virus Y (PVY) and its host at the molecular level reveals significant changes in the host's gene and protein expression profiles. nih.gov Transcriptomic and proteomic analyses are powerful tools for understanding the complex mechanisms of plant defense and viral pathogenesis. frontiersin.org
Upon infection with PVY, a massive reprogramming of the potato transcriptome occurs. nih.govnih.gov Studies comparing PVY-infected and mock-infected potato leaves have identified thousands of differentially expressed genes (DEGs). frontiersin.orgfrontiersin.org For instance, in a study involving the Russet Burbank cultivar, infection with PVY°, PVYNTN, and PVYN-Wi strains resulted in 1,549, 1,744, and 2,778 DEGs, respectively, with more genes being downregulated than upregulated across all strains. frontiersin.org This widespread alteration of gene expression indicates a significant shift in cellular resources and priorities in response to the virus.
Key functional categories of genes affected by PVY infection include those related to photosynthesis, defense responses, and secondary metabolite production. nih.govfrontiersin.org Proteomic and transcriptomic analyses have shown that PVY infection often leads to the downregulation of genes and proteins associated with photosynthesis, such as chlorophyll (B73375) a-b binding proteins. frontiersin.org Conversely, genes involved in plant pathogen interaction and defense signaling pathways are frequently upregulated, although some defense-related genes may also be suppressed as a viral strategy to overcome host resistance. nih.gov
Comparing transcriptomic and proteomic data provides a more comprehensive picture of the host response. However, a direct correlation between mRNA and protein abundance is not always observed. nih.govresearchgate.net Studies have shown discordance between the levels of specific transcripts and their corresponding proteins, which can be attributed to post-transcriptional, translational, and post-translational regulatory mechanisms, as well as technical differences between the analytical methods. nih.gov This highlights the complexity of biological regulation and the importance of integrating multi-omics data to fully understand the host-PVY interaction.
| PVY Strain | Total Differentially Expressed Genes (DEGs) | Upregulated DEGs | Downregulated DEGs | Host Cultivar | Source |
| PVY° | 1,549 | 636 | 913 | Russet Burbank | frontiersin.org |
| PVYNTN | 1,744 | 661 | 1,083 | Russet Burbank | frontiersin.org |
| PVYN-Wi | 2,778 | 1,232 | 1,546 | Russet Burbank | frontiersin.org |
Immunological and Nucleic Acid-Based Detection Assays
Accurate and timely diagnosis is crucial for managing the spread of PVY. nih.gov A variety of advanced methodologies based on immunological and nucleic acid detection have been developed for the sensitive and specific identification of the PVY coat protein and its corresponding gene.
Enzyme-Linked Immunosorbent Assay (ELISA) for Coat Protein Detection and Strain Differentiation
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used serological method for the routine detection of PVY in large-scale screening programs. nih.govcreative-diagnostics.com The most common format is the Double Antibody Sandwich ELISA (DAS-ELISA), which utilizes a capture antibody coated onto a microtiter plate to bind the viral coat protein from a sample extract. nih.gov A second, enzyme-conjugated antibody is then used for detection. agdia.com
ELISA can detect PVY in various plant tissues, including leaves, stems, sprouts, and tubers. creative-diagnostics.com However, its reliability can be lower in dormant tubers due to low viral titers, sometimes necessitating treatments to break dormancy before testing. creative-diagnostics.com
While ELISA is a robust detection tool, its ability to differentiate between the wide range of PVY strains is limited. nih.gov Polyclonal antibodies can detect a broad spectrum of PVY strains, whereas monoclonal antibodies offer greater specificity, enabling the differentiation of major serotypes, such as PVYO and PVYN. nih.govscielo.br For example, specific monoclonal antibodies can distinguish between the 'N' serotype and the 'O/C' serotype. nih.gov However, serological assays often fail to identify recombinant isolates, which may require molecular methods for accurate characterization. nih.gov
| Assay Type | Target | Principle | Application | Limitations | Source |
| DAS-ELISA | PVY Coat Protein | Uses polyclonal or monoclonal antibodies to capture and detect viral antigens. | High-throughput screening of leaf and tuber samples for PVY presence. | Lower sensitivity in dormant tubers; cannot reliably identify recombinant strains. | nih.govnih.gov |
| TAS-ELISA | PVY Coat Protein | A variation of DAS-ELISA often using strain-specific monoclonal antibodies. | Differentiating between major PVY serotypes (e.g., PVYO, PVYN). | May fail to detect strains with low viral concentrations or novel antigenic properties. | scielo.brapsnet.org |
Reverse Transcription Polymerase Chain Reaction (RT-PCR) and Quantitative PCR (RT-qPCR) for Gene and Strain Detection
Nucleic acid-based methods like Reverse Transcription Polymerase Chain Reaction (RT-PCR) and Quantitative RT-PCR (RT-qPCR) offer higher sensitivity and specificity for PVY detection and strain differentiation compared to ELISA. nih.gov These techniques directly detect the viral RNA, allowing for identification even at very low titers. nih.gov Protocols can be performed in a one-step or two-step format; the one-step approach, which combines reverse transcription and PCR in a single tube, reduces labor and material costs. nih.gov
Multiplex RT-PCR assays have been developed to simultaneously identify and differentiate multiple PVY strains in a single reaction. apsnet.orgresearchgate.net By using specific primers targeting different regions of the viral genome, including recombination junctions, these assays can distinguish between strains like PVYO, PVYN, PVYNTN, and PVYN:O. apsnet.orgresearchgate.net This capability is particularly valuable for identifying mixed infections, which may go undetected by other methods. apsnet.org
RT-qPCR provides the added advantage of quantifying the amount of viral RNA in a sample. nih.gov This real-time method is highly sensitive, with some studies reporting detection sensitivity up to seven orders of magnitude higher than ELISA. nih.gov RT-qPCR assays have been designed to rapidly differentiate between potentially tuber-necrotic PVYNTN isolates and standard PVYN isolates by targeting specific recombination points in the coat protein gene. nih.gov
| Technique | Primary Function | Key Advantage | Target | Source |
| RT-PCR | Viral RNA Detection | Higher sensitivity than ELISA; can be adapted for strain typing. | Conserved regions of the viral genome. | nih.gov |
| Multiplex RT-PCR | Strain Differentiation | Detects and differentiates multiple strains and mixed infections in one assay. | Strain-specific sequences and recombination junctions. | apsnet.orgresearchgate.net |
| RT-qPCR | Viral RNA Quantification | Extremely high sensitivity and provides viral titer information. | Strain-specific sequences, including recombination points in the coat protein gene. | nih.govcabidigitallibrary.org |
Loop-Mediated Isothermal Amplification (RT-LAMP) for Rapid Detection
Reverse Transcription Loop-Mediated Isothermal Amplification (RT-LAMP) is a nucleic acid amplification technique recognized for its speed, simplicity, and high specificity. researchgate.net Unlike PCR-based methods that require thermal cycling, RT-LAMP is conducted at a constant temperature (isothermal), eliminating the need for a thermal cycler and making it highly suitable for in-field diagnostics. researchgate.netcipotato.org
The RT-LAMP assay for PVY detection uses a set of specific primers designed to recognize distinct regions of a target gene, often within the conserved coat protein sequence. nih.govresearchgate.net This high specificity ensures that only the target viral RNA is amplified, with no cross-reaction with other common potato viruses like Potato virus A (PVA), Potato virus S (PVS), or Potato virus X (PVX). nih.gov
The sensitivity of RT-LAMP is a significant advantage, often being 10 to 100 times more sensitive than conventional RT-PCR. researchgate.netnih.gov Positive reactions can be detected in as little as 15-60 minutes. nih.gov The results can be visualized through various methods, including gel electrophoresis, turbidity measurement, or by adding a fluorescent dye like SYBR Green I, which allows for direct visual detection of a positive result. nih.gov These features make RT-LAMP a powerful tool for the rapid and reliable detection of PVY in diverse settings. researchgate.net
| Primer Set | Target Region | Time-to-Positive (Highest Dilution) | Sensitivity vs. RT-PCR | Source |
| Y4 | Coat Protein | 15-60 minutes | ~10-fold more sensitive | nih.gov |
| Y5 | Coat Protein | Slower reaction rate than Y4 | Lower sensitivity than Y4 | nih.gov |
| N | Coat Protein | Slower reaction rate than Y4 | Lower sensitivity than Y4 | nih.gov |
Biotechnological and Translational Applications of Potato Virus Y Coat Protein Research
Development of Coat Protein-Mediated Resistance in Transgenic Crops
The concept of pathogen-derived resistance, where genes from a pathogen are used to confer resistance in a host, has been successfully applied using the PVY coat protein gene. This approach, known as coat protein-mediated resistance (CPMR), has been instrumental in developing transgenic crops with enhanced tolerance to PVY infection.
Early strategies for developing PVY-resistant transgenic plants involved the expression of the CP gene in the plant's genome. This has been shown to provide effective resistance against various PVY strains. nih.govmtak.hu For instance, transgenic potato plants expressing the PVY CP gene have demonstrated high levels of resistance to the virus. apsnet.org To achieve broader and more durable resistance, researchers have explored several advanced strategies. One approach involves combining different viral CP genes or conjugating them with other viral sequences, such as satellite RNA, to broaden the antiviral spectrum. mdpi.com
Another powerful strategy is the use of RNA interference (RNAi). By designing constructs that produce double-stranded RNA (dsRNA) corresponding to the CP gene, the plant's own gene-silencing machinery can be harnessed to target and degrade viral RNA upon infection. nih.govproquest.com This method has been effective in conferring resistance to PVY in potato. mdpi.com More recently, the CRISPR/Cas13 system has been engineered to target conserved regions of multiple PVY strains, offering a promising avenue for developing broad-spectrum resistance. nih.gov This approach has the potential to overcome the limitations of previous transgenic methods, such as off-target effects sometimes associated with RNAi. nih.gov
| Strategy | Description | Key Findings |
| Coat Protein Overexpression | Expression of the PVY CP gene in the host plant genome. | Confers resistance to various PVY strains. nih.govmtak.huapsnet.org |
| RNA Interference (RNAi) | Introduction of constructs that produce dsRNA corresponding to the CP gene, triggering the plant's gene-silencing mechanism. | Effective in conferring resistance to PVY in potato. mdpi.comnih.govproquest.com |
| CRISPR/Cas13 | Engineering the CRISPR/Cas13 system to target and cleave the RNA of multiple PVY strains. | Demonstrates potential for broad-spectrum resistance with reduced off-target effects. nih.gov |
| Gene Pyramiding | Combining different viral CP genes or other resistance genes in the same plant. | Aims to provide more durable and broader resistance against a wider range of viral strains. mdpi.com |
The mechanisms underlying CPMR are complex and can operate at different levels. In some cases, the presence of the transgenic CP can interfere with the disassembly of the incoming virus, a crucial early step in the infection process. apsnet.org Another proposed mechanism is the interference with viral movement from cell to cell and long-distance transport through the plant's vascular system.
Engineering of Virus-Like Particles (VLPs) for Nanobiotechnology
The self-assembling property of the PVY coat protein has been harnessed to create virus-like particles (VLPs). These VLPs are structurally similar to the native virus but lack the viral genetic material, making them non-infectious and safe for various applications. nih.govnih.gov
The surface of PVY VLPs can be genetically or chemically modified to display foreign proteins or peptides, turning them into versatile molecular scaffolds. nih.govnih.gov This technology has significant potential in vaccine development and diagnostics. By displaying antigens from other pathogens on the VLP surface, it is possible to create novel vaccine candidates that can elicit a robust immune response. dergipark.org.trmdpi.com The repetitive and ordered presentation of epitopes on the VLP surface can effectively stimulate the immune system. nih.gov The high modularity of PVY VLPs makes them an attractive platform for these nanobiotechnological applications. nih.govnih.govpotatonewstoday.com
The uniform size and shape of PVY VLPs, along with their biocompatibility, make them promising candidates for targeted drug and gene delivery. nih.govnih.govnih.govnorthwestern.edu The surface of the VLPs can be functionalized with ligands that specifically bind to receptors on target cells, such as cancer cells. This allows for the precise delivery of therapeutic agents, potentially reducing side effects associated with conventional therapies. dergipark.org.tr The interior cavity of the VLPs can be loaded with various cargo, including small molecule drugs, proteins, or nucleic acids. donyayenano.irresearchgate.net
| Application | Description | Key Advantages |
| Vaccine Development | Display of foreign antigens on the VLP surface to create novel vaccine candidates. | Elicits a strong immune response due to the repetitive presentation of epitopes. dergipark.org.trmdpi.comnih.gov |
| Targeted Drug Delivery | Functionalization of the VLP surface with targeting ligands for specific cell types and loading of therapeutic cargo. | Potential for precise delivery of drugs to target cells, reducing systemic toxicity. dergipark.org.trnorthwestern.edu |
| Gene Delivery | Encapsulation of genetic material within the VLP for delivery to target cells. | Protects the genetic material from degradation and facilitates its entry into cells. dergipark.org.tr |
| Bioimaging | Conjugation of imaging agents to the VLP surface for diagnostic purposes. | Allows for the visualization of specific tissues or cells in the body. |
Innovative Diagnostic and Detection Technologies
Rapid and accurate detection of PVY is crucial for disease management and preventing its spread. Research on the PVY coat protein has contributed to the development of innovative diagnostic tools. Traditional methods like ELISA and PCR are widely used for PVY detection. researcherslinks.comresearcherslinks.comnih.gov However, newer technologies are emerging that offer increased sensitivity, speed, and field-portability.
One such innovation is the development of nanoparticle-based immunochromatographic rapid diagnostic kits. These kits utilize nanoparticles that bind to viral antigens, providing a visual result within minutes without the need for sophisticated laboratory equipment. potatoes.news This technology has been shown to be significantly more sensitive than conventional methods. potatoes.newspotatopro.com Another promising approach is the use of Nanopore sequencing, which allows for the rapid detection and whole-genome sequencing of PVY, facilitating the identification of different strains and recombinants. nih.gov These advancements in diagnostics are critical for the timely implementation of control measures and for ensuring the quality of seed potatoes. potatoes.newspotatopro.com
Gene Editing Approaches Targeting the Coat Protein Gene for Resistance (e.g., CRISPR-Cas)
The advent of precise gene-editing technologies, most notably the CRISPR-Cas system, has opened new avenues for engineering resistance to Potato virus Y (PVY) by targeting the viral genome itself or host factors essential for its life cycle. While much of the early research focused on targeting host susceptibility genes, recent studies have demonstrated the potential of directly targeting the PVY genome, including the region encoding the coat protein (CP).
One prominent approach involves the CRISPR/Cas13a system, which is unique in its ability to target and cleave single-stranded RNA, making it an ideal tool for combating RNA viruses like PVY. nih.gov Research has shown that by designing single guide RNAs (sgRNAs) that are complementary to conserved regions of the PVY genome, including the coat protein coding sequence, it is possible to achieve significant resistance. nih.gov In transgenic potato lines expressing the Cas13a protein and specific sgRNAs, a notable suppression of PVY accumulation and a significant reduction in disease symptoms were observed. nih.gov The level of resistance was found to correlate with the expression levels of the Cas13a/sgRNA constructs within the plants. nih.gov
Another strategy, while not directly targeting the coat protein gene, impacts its function by disrupting the host cellular machinery that the virus hijacks. The CRISPR/Cas9 system has been successfully used to mutate the eukaryotic translation initiation factor eIF4E (eukaryotic initiation factor 4E). frontiersin.orgfrontiersin.org The PVY genome-linked protein (VPg) interacts with eIF4E to initiate the translation of the viral polyprotein, which is subsequently cleaved to produce individual proteins, including the coat protein. frontiersin.org By creating mutations in the eIF4E gene, the interaction with VPg is disrupted, thereby inhibiting viral replication and the subsequent production of the coat protein. frontiersin.org This approach has been shown to confer enhanced resistance to PVY in edited potato lines. frontiersin.orgfrontiersin.org
These gene-editing strategies offer a powerful and highly specific method for developing PVY-resistant potato cultivars. The ability to directly target viral RNA or essential host factors provides a durable and effective means of disease control.
| Gene Editing Approach | Target | Mechanism of Action | Outcome in Potato | Reference |
| CRISPR/Cas13a | PVY RNA genome (including Coat Protein region) | Direct cleavage of viral RNA by the Cas13a-sgRNA complex. | Suppression of PVY accumulation and disease symptoms. | nih.gov |
| CRISPR/Cas9 | Host eIF4E gene | Mutation of a host susceptibility factor (eIF4E) prevents its interaction with the viral VPg protein, inhibiting viral polyprotein translation. | Enhanced resistance to PVY infection. | frontiersin.orgfrontiersin.org |
RNA-Based Approaches for Disease Control (e.g., topical dsRNA application)
RNA-based approaches, particularly those leveraging the mechanism of RNA interference (RNAi), represent a significant advancement in the control of PVY. These methods utilize double-stranded RNA (dsRNA) to trigger a sequence-specific gene silencing response in the plant, which can be directed against viral genes like the coat protein.
A well-established method involves the creation of transgenic potato plants that are engineered to express hairpin RNAs (hpRNAs) or inverted repeats of the PVY coat protein gene. usda.govresearchgate.net The plant's cellular machinery processes these hpRNAs into small interfering RNAs (siRNAs). nih.govnih.gov These siRNAs then guide the RNA-induced silencing complex (RISC) to recognize and degrade the corresponding viral RNA, effectively preventing viral replication and spread. nih.govnih.gov This approach has been shown to generate high levels of resistance to various PVY strains. tandfonline.comnih.gov Studies have successfully developed transgenic potato lines expressing dsRNA constructs targeting the PVY coat protein, resulting in nearly 100% resistance to infection over multiple seasons. nih.gov
More recently, non-transgenic approaches involving the topical application of dsRNA molecules have emerged as a promising and environmentally friendly strategy. researchgate.netdntb.gov.ua In this method, dsRNA specific to the PVY coat protein gene is synthesized in vitro and then applied to the surface of potato plant leaves. researchgate.netnih.gov The externally applied dsRNA is taken up by the plant cells and processed by the plant's RNAi machinery, including Dicer-like (DCL) and RNA-directed RNA polymerase 6 (RDR6) enzymes, to generate siRNAs that target the viral genome for degradation. nih.govmdpi.com This "dsRNA vaccination" has been demonstrated to confer resistance against PVY, leading to a significant reduction in viral propagation and disease symptoms. researchgate.netnih.gov While the protection can be highly effective, its duration may be limited, and repeated applications might be necessary. mdpi.com
Both transgenic and topical RNA-based strategies targeting the PVY coat protein have proven to be powerful tools for disease control, offering a high degree of specificity and efficacy.
| RNA-Based Approach | Method of Delivery | Mechanism of Action | Observed Outcome | Reference |
| Transgenic RNAi | Genetic engineering to express hairpin RNA (hpRNA) or inverted repeats of the CP gene. | Constitutive production of dsRNA leads to the generation of siRNAs that guide the RISC to degrade PVY RNA. | High and stable resistance to PVY infection across generations. | usda.govnih.govtandfonline.com |
| Topical dsRNA Application | Spraying of in vitro synthesized dsRNA specific to the CP gene onto plant leaves. | Plant cells uptake the dsRNA, which is then processed by the RNAi machinery to induce silencing of the target viral gene. | Inhibition of viral propagation and reduction of disease symptoms. | researchgate.netnih.govmdpi.com |
Q & A
Basic Research Questions
Q. What experimental techniques are commonly used to analyze the antigenic properties of PVY coat protein (CP)?
- Methodological Answer: Antigenic analysis employs enzyme-linked immunosorbent assay (ELISA) and Western blotting with monoclonal antibodies (MAbs) to identify epitopes. SPOT-synthesis peptide arrays are used for high-resolution epitope mapping, revealing linear vs. conformational epitopes. For example, MAbs targeting the N-terminal domain (residues 6–24) show strain-specific reactivity, while others bind conserved core regions (e.g., residues 75–90) . Structural studies combine cryoelectron microscopy (cryo-EM) and small-angle X-ray scattering (SAXS) to correlate epitope accessibility with CP surface topology .
Q. How is PVY CP involved in viral RNA binding and virion assembly?
- Methodological Answer: RNA binding is assessed via electrophoretic mobility shift assays (EMSAs) using recombinant CP and viral RNA. Phosphorylation at Thr243 by host kinase CK2 reduces RNA affinity, enabling viral replication by freeing RNA from translation complexes . Virion assembly involves interactions between the CP C-terminal domain and RNA, as shown by cryo-EM structures of PVY virions, where the C-terminal lumenal region stabilizes the helical RNA-CP complex .
Advanced Research Questions
Q. How do phosphorylation and chaperone systems regulate PVY CP stability and function?
- Methodological Answer: Phosphorylation at Thr243 (CK2 consensus site) is critical for CP stability. Mutating Thr243 to alanine (T243A) destabilizes CP, while aspartate (T243D) mimics phosphorylation, enhancing replication. The CPIP-HSP70 chaperone system degrades excess non-phosphorylated CP, preventing translational inhibition. Silencing CPIP or HSP70 reduces viral replication by 80%, confirmed via agroinfiltration assays in Nicotiana benthamiana .
| Residue | Modification | Functional Impact | Reference |
|---|---|---|---|
| Thr243 | Phosphorylation | Stabilizes CP; enables replication | |
| N-terminal | Ubiquitination | Targets CP for degradation via CHIP E3 ligase |
Q. What methodological approaches resolve contradictions in epitope recognition data between commercial MAbs?
- Methodological Answer: Contradictions arise from epitope masking or strain-specific variations. Competitive ELISA and peptide scanning (e.g., 15-mer overlapping peptides) identify overlapping epitopes. For example, MAb PTY43 binds the N-terminal domain (residues 6–15) in PVY<sup>NTN</sup> but fails to recognize PVY<sup>O</sup> due to a D10G substitution . Epitope mapping using chimeric CPs (e.g., PVY/ZYMV hybrids) clarifies cross-reactivity patterns .
Q. How does diversifying selection in PVY CP influence host adaptation?
- Methodological Answer: Maximum-likelihood codon analysis (e.g., PAML) identifies positively selected residues in the N-terminal domain (e.g., positions 18, 24, 52), which are surface-exposed and interact with host factors. Experimental validation via site-directed mutagenesis (e.g., K24E) reduces systemic infection in potato, confirming host-specific adaptation .
Q. What structural features of PVY CP enable its multitasking in RNA binding, virion assembly, and movement?
- Methodological Answer: Cryo-EM reveals a modular CP structure:
- N-terminal domain (residues 1–60): Disordered, mediates virion flexibility and host protein interactions.
- Core domain (residues 61–210): Contains RNA-binding α-helices and β-strands.
- C-terminal domain (residues 211–267): Stabilizes RNA-CP interactions via electrostatic bonds .
Data Contradiction Analysis
Q. Why do some studies report CP phosphorylation as essential for replication, while others emphasize RNA-binding inhibition?
- Analysis: Phosphorylation’s dual role depends on experimental systems. In planta studies (e.g., agroinfiltration) show Thr243 phosphorylation is required for replication, while in vitro EMSAs demonstrate non-phosphorylated CP binds RNA more strongly. This suggests temporal regulation: CP phosphorylation releases RNA for replication after initial translation .
Q. How do conflicting epitope data impact PVY strain classification?
- Analysis: MAbs targeting variable epitopes (e.g., N-terminal vs. core domains) yield inconsistent serotyping. Solutions include:
- Multi-MAb panels: Combining MAbs against conserved (e.g., residue 75–90) and variable epitopes improves strain discrimination .
- Phylogenetic reconciliation: Aligning serological data with CP gene phylogeny (e.g., Van der Vlugt et al., 1993) resolves misclassifications .
Methodological Recommendations
- For Structural Studies: Combine SAXS (solution state) and cryo-EM (near-atomic resolution) to resolve CP conformational changes during RNA binding .
- For Epitope Mapping: Use alanine-scanning mutagenesis and SPOT-synthesis arrays to dissect linear vs. conformational epitopes .
- For Phosphorylation Analysis: Employ Phos-tag™ gels and LC-MS/MS to identify modification sites, followed by in planta mutagenesis (e.g., T243A/D) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
